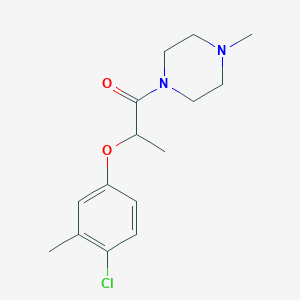
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound. It is characterized by the presence of a chlorinated phenoxy group and a piperazine ring. Compounds with such structures are often explored for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Attachment of the Piperazine Ring: The phenoxy intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chloro group on the phenoxy ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols are typical products.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Exploration as a potential therapeutic agent, particularly in the field of neuropharmacology.
Industry: Use in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may enhance binding affinity or selectivity for certain receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Lacks the methyl group on the phenoxy ring.
2-(4-Methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Lacks the chloro group on the phenoxy ring.
2-(4-Chloro-3-methylphenoxy)-1-(piperazin-1-yl)propan-1-one: Lacks the methyl group on the piperazine ring.
Uniqueness
The presence of both the chloro and methyl groups on the phenoxy ring, along with the methyl group on the piperazine ring, may confer unique pharmacological properties, such as increased binding affinity or selectivity for certain biological targets.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11-10-13(4-5-14(11)16)20-12(2)15(19)18-8-6-17(3)7-9-18/h4-5,10,12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUODMPZHDRCNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6042292.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6042297.png)
![6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6042300.png)
![4-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B6042308.png)
![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6042309.png)
![2-({[4-methyl-6-(4-methylphenyl)-2-pyrimidinyl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6042313.png)
![2-[(2,3-dimethylphenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6042318.png)
![N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2-indazol-1-ylacetamide](/img/structure/B6042327.png)
![5-BROMO-N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B6042333.png)
![2-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]-1,3-thiazole](/img/structure/B6042351.png)
![1-[3-(2-Methylphenyl)piperidin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one](/img/structure/B6042365.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B6042370.png)
![6-(4-Benzhydrylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6042378.png)
![4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6042383.png)
